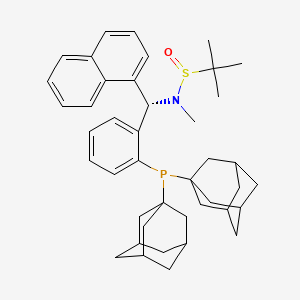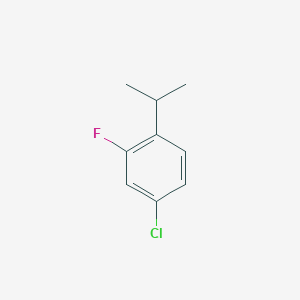
4-Chloro-2-fluoro-1-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H10ClF |
|---|---|
Molekulargewicht |
172.63 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
InChI-Schlüssel |
LNFBLPMQLGTYSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


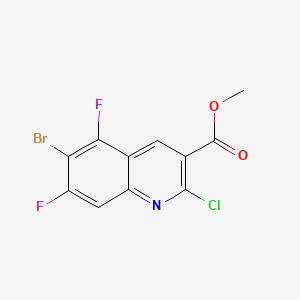


![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
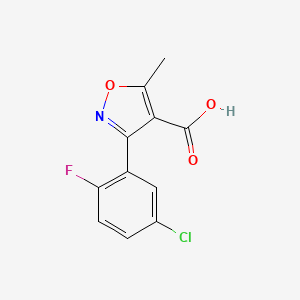
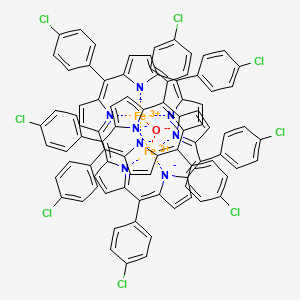
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
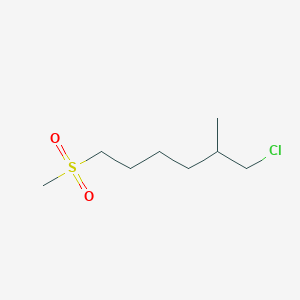
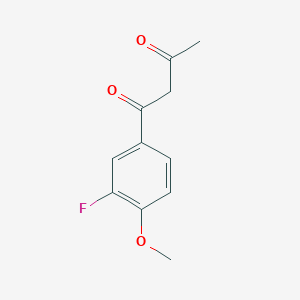
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
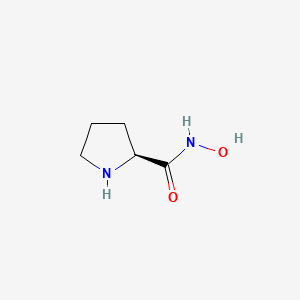

![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
